![molecular formula C14H12F3N3O B6441392 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 2640953-11-1](/img/structure/B6441392.png)
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
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Overview
Description
Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure . The compound you mentioned also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drugs .
Synthesis Analysis
Azetidines can be synthesized through a variety of methods, including the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Azetidines can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications
- Background : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction , efficiently produces functionalized azetidines .
- Application : These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, potentially contributing to tuberculosis drug development .
- Application : Researchers envision a “best-in-class” molecule with dual mechanisms similar to fulvestrant but improved oral bioavailability. TFMPP derivatives could be explored in this context .
Azetidine Synthesis
Anti-Tubercular Activity
Estrogen Receptor Modulation
Mechanism of Action
Target of Action
The azetidine radical cation and the neutral azetidin-1-yl radical have been investigated
Mode of Action
The azetidine radical cation was assigned a structure with a planar ring according to theoretical and experimental results . The neutral azetidin-1-yl radical was predicted to have a puckered ring structure . These structural characteristics may influence the compound’s interaction with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMFXAXOZTTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
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